molecular formula C26H18O11 B1239427 delta-Rubromycin

delta-Rubromycin

Cat. No.: B1239427
M. Wt: 506.4 g/mol
InChI Key: ZKNAWNXACCOZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

delta-Rubromycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

  • Telomerase Inhibition and Anticancer Properties : Rubromycins, including delta-Rubromycin, have been identified as potent inhibitors of human telomerase. This property is particularly significant in the context of cancer treatment, as telomerase inhibition can limit the proliferation of cancer cells. Studies have shown that beta- and gamma-Rubromycins, for instance, demonstrate strong telomerase inhibition, indicating their potential as anticancer compounds (Ueno et al., 2000), (Boumehira et al., 2019).

  • Inhibition of HIV-1 Reverse Transcriptase : Another significant area of research involving this compound is its ability to inhibit HIV-1 reverse transcriptase. This makes it a potential candidate for HIV/AIDS treatment, although its potency and selectivity need further development to be clinically viable. The competitive interaction of rubromycins at the template.primer site of HIV-1 RT is a critical aspect of this application (Goldman et al., 1990).

  • DNA Polymerase Inhibition : this compound and its variants have also been found to inhibit various DNA metabolic enzymes, including DNA and RNA polymerases. This property is significant for its potential applications in regulating DNA replication and transcription processes, relevant in both cancer treatment and the study of cellular mechanisms (Mizushina et al., 2000).

  • Bioprocess Development for Production : Research has also focused on the bioprocess development for the production of beta- and gamma-rubromycin. By cultivating certain strains of Streptomyces, researchers have been able to produce these compounds in significant quantities, which is crucial for their potential use in pharmaceutical applications (Boumehira et al., 2016).

  • Chemical Synthesis and Structural Analysis : The chemical synthesis and structural analysis of this compound have been subjects of extensive study. Understanding the molecular structure and developing methods for its synthesis are key steps toward its potential pharmaceutical applications (Wang et al., 2013).

Properties

Molecular Formula

C26H18O11

Molecular Weight

506.4 g/mol

IUPAC Name

methyl 4',10-dihydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate

InChI

InChI=1S/C26H18O11/c1-33-16-8-14(27)19-12(20(16)28)7-15-13(21(19)29)9-26(36-15)4-3-10-5-11-6-17(24(31)34-2)35-25(32)18(11)22(30)23(10)37-26/h5-8,29-30H,3-4,9H2,1-2H3

InChI Key

ZKNAWNXACCOZQW-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C2=C(C3=C(C=C2C1=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O

Canonical SMILES

COC1=CC(=O)C2=C(C3=C(C=C2C1=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O

Synonyms

delta-rubromycin
gamma-rubromycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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